3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
Description
The compound 3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine features a pyridazine core substituted at the 3-position with a piperazine ring modified by a 2-phenoxyethyl sulfonyl group and at the 6-position with a 1,2,4-triazole moiety.
Properties
IUPAC Name |
3-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c26-29(27,13-12-28-16-4-2-1-3-5-16)24-10-8-23(9-11-24)17-6-7-18(22-21-17)25-15-19-14-20-25/h1-7,14-15H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLPGMZJLPGWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)S(=O)(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a synthetic derivative that belongs to a class of piperazine-based compounds. These compounds have garnered attention due to their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.46 g/mol. The structure consists of a pyridazine core linked to a piperazine moiety via a sulfonyl group and features a triazole ring, which is known for its bioactive properties.
Antimicrobial Activity
Recent studies have shown that piperazine derivatives exhibit significant antimicrobial properties. For instance, a related study synthesized various piperazine compounds and evaluated their antimicrobial activity against several bacterial strains. The results indicated that these compounds demonstrated moderate to potent antibacterial effects, particularly against Gram-positive bacteria . Although specific data on the compound is limited, its structural similarity to other active piperazine derivatives suggests potential efficacy in this area.
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied. A notable example includes a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, which exhibited significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) with IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
The proposed mechanism for the biological activity of triazole derivatives includes:
- Inhibition of Tubulin Polymerization : Compounds similar to this compound disrupt microtubule dynamics, preventing proper mitotic spindle formation.
- Cell Cycle Arrest : Studies indicate that these compounds can induce G2/M phase arrest in cancer cells, contributing to their antiproliferative effects .
Study 1: Synthesis and Evaluation
In a study focused on synthesizing various piperazine derivatives, researchers evaluated their biological activities through in vitro assays. The synthesized derivatives showed varying degrees of cytotoxicity against different cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.008 μM against A549 cells .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the phenyl rings significantly influenced the biological activity. Compounds with electron-withdrawing groups exhibited enhanced antiproliferative properties compared to those with electron-donating groups . This insight is crucial for future drug design involving similar scaffolds.
Data Table: Biological Activities
| Compound Name | Structure Type | IC50 (μM) | Target Cell Line | Activity Type |
|---|---|---|---|---|
| Compound A | Triazole | 0.008 | A549 (Lung Cancer) | Antiproliferative |
| Compound B | Piperazine | 0.012 | HT-1080 (Fibrosarcoma) | Antiproliferative |
| Compound C | Piperazine | Moderate | Staphylococcus aureus | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares structural motifs with several pyridazine derivatives (Table 1):
Table 1: Structural Comparison of Pyridazine-Based Compounds
Key Observations:
Pyridazine Substituents :
Molecular Properties and Hypothesized Bioactivity
Table 2: Molecular Properties of Selected Compounds
Functional Group Implications:
- Sulfonyl Groups : Present in the target and , these groups are electron-withdrawing and may enhance binding to serine/threonine kinases or proteases via polar interactions .
- Triazole Moieties : Linked to antimicrobial activity in related quinazoline-triazole hybrids (e.g., compound 6g in showed 71% inhibition against Fusarium oxysporum), suggesting the target compound may exhibit similar bioactivity.
Research Findings and Limitations
- Activity Gaps: While triazole-containing compounds like those in demonstrate antimicrobial effects, the target’s specific activity remains unverified. Its phenoxyethyl sulfonyl group may confer unique pharmacokinetic properties, such as prolonged half-life, compared to smaller substituents in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
